molecular formula C8H13Br B12912559 Cyclohexene, 4-(2-bromoethyl)- CAS No. 63540-01-2

Cyclohexene, 4-(2-bromoethyl)-

Cat. No.: B12912559
CAS No.: 63540-01-2
M. Wt: 189.09 g/mol
InChI Key: AJDCCNQUNLJJJB-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)cyclohexene is a substituted cyclohexene derivative featuring a bromoethyl (-CH₂CH₂Br) group at the 4-position of the cyclohexene ring. The compound combines the reactivity of the cyclohexene double bond with the electrophilic nature of the bromine atom, making it a versatile intermediate in organic synthesis. Its structure allows participation in both addition (via the alkene) and substitution (via the bromoethyl group) reactions, enabling applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

63540-01-2

Molecular Formula

C8H13Br

Molecular Weight

189.09 g/mol

IUPAC Name

4-(2-bromoethyl)cyclohexene

InChI

InChI=1S/C8H13Br/c9-7-6-8-4-2-1-3-5-8/h1-2,8H,3-7H2

InChI Key

AJDCCNQUNLJJJB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexene, 4-(2-bromoethyl)- can be synthesized through the bromination of cyclohexene. The process typically involves the addition of bromine to cyclohexene in the presence of a solvent such as carbon tetrachloride. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of cyclohexene, 4-(2-bromoethyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Cyclohexene, 4-(2-bromoethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclohexene, 4-(2-bromoethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexene, 4-(2-bromoethyl)- involves its interaction with nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in substitution and elimination reactions. The compound can also participate in electrophilic addition reactions due to the presence of the double bond in the cyclohexene ring .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 4-(2-bromoethyl)cyclohexene and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile Biological/Industrial Relevance
4-(2-Bromoethyl)cyclohexene C₈H₁₃Br ~177.08 Cyclohexene, bromoethyl Electrophilic substitution (Br), alkene addition Potential neuroactive applications
(2-Bromoethyl)cyclohexane C₈H₁₅Br 191.11 Cyclohexane, bromoethyl SN2 reactions (Br as leaving group) Alkylating agent in synthesis
4-(2-Bromoethyl)morpholine C₆H₁₂BrNO 194.07 Morpholine (heterocycle), bromoethyl Nucleophilic substitution (Br), amine reactivity Pharmaceutical intermediates
Ethyl 4-(4-bromophenyl)-6-(4-ethoxyphenyl)-2-oxocyclohex-3-enecarboxylate C₂₃H₂₃BrO₄ 443.33 Cyclohexenone, bromophenyl, ester Anticonvulsant, anti-inflammatory activity Drug discovery

Key Observations :

  • Saturation Effects : The cyclohexene backbone in the target compound enhances reactivity compared to saturated analogs like (2-bromoethyl)cyclohexane, enabling Diels-Alder or epoxidation reactions .
  • Heterocyclic vs. Homocyclic : 4-(2-Bromoethyl)morpholine exhibits distinct reactivity due to its nitrogen and oxygen atoms, contrasting with the purely hydrocarbon framework of the target compound.
  • Biological Activity: Cyclohexenone derivatives (e.g., ethyl 4-(4-bromophenyl)-6-(4-ethoxyphenyl)-2-oxocyclohex-3-enecarboxylate) demonstrate anticonvulsant and anti-inflammatory properties, suggesting that bromine substitution on aromatic rings may enhance bioactivity .

Biological Activity

Cyclohexene, 4-(2-bromoethyl)- (CAS Number: 557023) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial and cytotoxic effects, and discusses relevant case studies and research findings.

Chemical Structure and Properties

Cyclohexene, 4-(2-bromoethyl)- is characterized by the following chemical structure:

  • Molecular Formula: C8_8H13_{13}Br
  • Molecular Weight: 201.09 g/mol

This compound contains a cyclohexene ring substituted with a bromoethyl group, which may influence its reactivity and biological interactions.

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of halogenated compounds have been widely studied. For example, certain halolactones demonstrated antiproliferative activity against canine B-cell leukemia cells with IC50_{50} values comparable to established chemotherapeutics like etoposide . Although direct studies on cyclohexene, 4-(2-bromoethyl)- are sparse, the structural similarity to these effective compounds suggests it could exhibit similar cytotoxic properties.

Table 2: Cytotoxicity of Halogenated Compounds

CompoundCell LineIC50_{50} (μg/mL)
(1R,6R,1′S)-1-(1′-chloroethyl)-9-oxabicyclo[4.3.0]nonan-8-oneGL-1 (Canine B-cell leukemia)18.43 ± 1.46
(1R,6R,1′S)-1-(1′-chloroethyl)-9-oxabicyclo[4.3.0]nonan-8-oneCLB70 (Canine B-cell chronic leukemia)11.40 ± 0.40

The interaction of halogenated compounds with biological membranes is critical for understanding their biological activity. Research indicates that these compounds can alter membrane fluidity and lipid packing, which may contribute to their cytotoxic effects . The mechanism often involves disrupting cellular processes leading to apoptosis or necrosis.

Case Studies

A notable study focused on the synthesis of optically active δ-halo-γ-lactones derived from cyclohexene precursors demonstrated their potential as anticancer agents . These compounds were tested for their effects on erythrocyte membranes to evaluate toxicity and biocompatibility, revealing minimal hemolytic activity while maintaining membrane integrity.

Q & A

Q. What are the common synthetic routes for preparing 4-(2-bromoethyl)cyclohexene, and how do reaction conditions influence product purity?

  • Methodological Answer : The synthesis typically involves elimination reactions (e.g., dehydrohalogenation of a dihalide precursor) or nucleophilic substitution (e.g., bromination of a hydroxyl- or thiol-containing intermediate). For example, highlights that elimination reactions using NaOH in ethanol under reflux can generate alkenes from bromoalkanes . To optimize purity, fractional distillation or column chromatography is recommended. Reaction temperature (e.g., 60–80°C) and solvent polarity significantly impact regioselectivity and byproduct formation.

Q. How can spectroscopic methods confirm the structure of 4-(2-bromoethyl)cyclohexene?

  • Methodological Answer :
  • ¹H NMR : Look for characteristic signals:
  • Cyclohexene protons (δ 5.4–5.8 ppm, multiplet for vinyl H).
  • Bromoethyl group (δ 3.3–3.5 ppm for -CH2Br, triplet; δ 1.8–2.2 ppm for adjacent -CH2-).
  • ¹³C NMR : A peak at δ 30–35 ppm for the brominated carbon and δ 120–130 ppm for sp² carbons .
  • IR : C-Br stretch at ~500–600 cm⁻¹ and C=C stretch at ~1650 cm⁻¹. Mass spectrometry (EI-MS) can confirm molecular weight (e.g., M⁺ at m/z 190–200 depending on isotope pattern).

Advanced Research Questions

Q. How does the bromoethyl substituent influence the reactivity of cyclohexene in Diels-Alder or electrophilic addition reactions?

  • Methodological Answer : The electron-withdrawing bromoethyl group reduces electron density in the cyclohexene ring, slowing electrophilic additions (e.g., bromination) but enhancing regioselectivity. In Diels-Alder reactions, the substituent can act as a directing group. and show that cyclohexene derivatives with bulky substituents exhibit steric effects, altering transition-state geometries . Computational modeling (e.g., DFT) can predict regiochemical outcomes.

Q. What strategies mitigate side reactions (e.g., β-hydride elimination) during the synthesis of 4-(2-bromoethyl)cyclohexene?

  • Methodological Answer :
  • Use bulky bases (e.g., t-BuOK) to favor elimination over substitution .
  • Low-temperature conditions (0–25°C) reduce thermal decomposition.
  • Protecting groups for sensitive functional groups (e.g., silyl ethers) prevent unintended reactions. notes that brominated compounds are prone to hydrolysis; thus, anhydrous solvents (e.g., THF, DMF) are critical .

Q. How can stereochemical outcomes (cis/trans isomerism) be controlled during functionalization of 4-(2-bromoethyl)cyclohexene?

  • Methodological Answer :
  • Steric effects : Bulky reagents favor trans addition in electrophilic reactions.
  • Catalytic asymmetric synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can induce enantioselectivity .
  • Chromatographic separation : HPLC with chiral columns resolves enantiomers. highlights the role of asymmetric carbons in determining configurations .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported yields for 4-(2-bromoethyl)cyclohexene synthesis?

  • Methodological Answer :
  • Reproducibility checks : Validate purity of starting materials (e.g., via GC-MS).
  • Reaction monitoring : Use TLC or in-situ IR to track intermediate formation.
  • Statistical optimization : Design of Experiments (DoE) identifies critical factors (e.g., solvent ratio, catalyst loading). notes that minor impurities in industrial-grade reagents can skew academic results .

Safety & Hazard Mitigation

Q. What safety protocols are essential when handling 4-(2-bromoethyl)cyclohexene in catalytic reactions?

  • Methodological Answer :
  • Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.
  • Personal protective equipment (PPE) : Nitrile gloves and flame-resistant lab coats.
  • Waste disposal : Neutralize brominated waste with NaHCO3 before disposal. emphasizes that cyclohexene derivatives may form explosive peroxides; store under inert gas .

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